molecular formula C17H17N5O3S B2504907 (E)-N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide CAS No. 1396890-91-7

(E)-N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide

Cat. No.: B2504907
CAS No.: 1396890-91-7
M. Wt: 371.42
InChI Key: MUNOQGNMFPGYKG-MDWZMJQESA-N
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Description

(E)-N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C17H17N5O3S and its molecular weight is 371.42. The purity is usually 95%.
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Biological Activity

(E)-N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure incorporates an imidazole ring and a pyridazine moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S, with a molecular weight of 342.41 g/mol. The compound features several key functional groups that contribute to its biological activity:

Property Value
Molecular FormulaC₁₆H₁₈N₄O₂S
Molecular Weight342.41 g/mol
StructureStructure

The biological activity of this compound is thought to be mediated through various mechanisms, including:

  • Enzyme Inhibition : The imidazole ring can interact with metal ions or enzyme active sites, potentially inhibiting key enzymes involved in disease processes.
  • Receptor Modulation : The compound may act as a modulator of specific receptors, influencing cellular signaling pathways.
  • Antiproliferative Activity : Similar compounds have shown the ability to induce cell cycle arrest and apoptosis in cancer cells, suggesting that this compound may also possess anticancer properties.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit various biological activities:

Anticancer Activity

Studies have shown that imidazole and pyridazine derivatives often display significant antiproliferative effects against various cancer cell lines. For example:

  • Compound A : Exhibited IC50 values of 52 nM in MCF-7 breast cancer cells, indicating potent antiproliferative effects .

Antimicrobial Activity

Compounds containing imidazole rings have been reported to possess antimicrobial properties, which could be relevant for treating infections.

Anti-inflammatory Effects

The sulfonamide group may contribute to anti-inflammatory activity by inhibiting pro-inflammatory mediators.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Synthesis and Evaluation : A study reported the synthesis of imidazole-containing compounds that demonstrated significant antiproliferative activity against human cancer cell lines . These compounds induced G2/M phase cell cycle arrest and apoptosis.
  • Structure-Activity Relationship (SAR) : Research on structurally similar compounds has established a correlation between specific structural features and biological activity. For instance, the presence of an imidazole ring was linked to enhanced anticancer effects .
  • Computational Studies : Docking studies have suggested potential binding conformations for this compound at target sites, providing insights into its mechanism of action .

Properties

IUPAC Name

(E)-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c23-17-7-6-16(21-11-9-18-14-21)20-22(17)12-10-19-26(24,25)13-8-15-4-2-1-3-5-15/h1-9,11,13-14,19H,10,12H2/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNOQGNMFPGYKG-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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